N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC15017505
Molecular Formula: C18H13Cl2N3O3
Molecular Weight: 390.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13Cl2N3O3 |
|---|---|
| Molecular Weight | 390.2 g/mol |
| IUPAC Name | N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H13Cl2N3O3/c1-9-14(16(23-26-9)15-12(19)3-2-4-13(15)20)18(25)22-11-7-5-10(6-8-11)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25) |
| Standard InChI Key | FPXCQPIAQFICPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure comprises three key subunits:
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A 5-methyl-1,2-oxazole core, which confers rigidity and influences electronic distribution.
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A 2,6-dichlorophenyl group at the C3 position, enhancing lipophilicity and steric bulk.
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A 4-carbamoylphenyl carboxamide side chain at the C4 position, enabling hydrogen-bonding interactions with biological targets.
The compound’s molecular formula is C₁₉H₁₄Cl₂N₃O₃, with a molecular weight of 418.24 g/mol. Its logP value (calculated) of 3.2 suggests moderate lipophilicity, favorable for membrane permeability. The dichlorophenyl group contributes to its electron-withdrawing effects, potentially stabilizing the oxazole ring and modulating receptor binding .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole cyclization | PPA, 120°C, 6h | 68 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 75 | |
| Amide coupling | EDC, HOBt, DMF, rt | 82 |
Pharmacological Evaluation
Cyclooxygenase (COX) Inhibition
Structurally related oxazole derivatives exhibit potent COX-II selectivity. For instance, ODZ4 (a dichlorophenyl-containing analog) demonstrated IC₅₀ = 2.30–6.13 μM against COX-II, surpassing indomethacin (IC₅₀ = 24.60 μM) . Molecular docking revealed that the dichlorophenyl group occupies COX-II’s hydrophobic pocket, while the carbamoylphenyl moiety forms hydrogen bonds with Tyr385 and Ser339 .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, analogs like NHC1 (ED₅₀ = 29.92 mg/kg) showed efficacy comparable to diclofenac (ED₅₀ = 30.65 mg/kg) . The dichlorophenyl group’s electron-withdrawing effects likely reduce prostaglandin synthesis by stabilizing enzyme-inhibitor complexes.
Cytotoxicity Profile
Oxazole derivatives with methyl and carbamoyl substituents exhibit low cytotoxicity. For example, ODZ2 and ODZ3 showed >90% cell viability in RAW 264.7 macrophages at 50 μM, attributed to reduced oxidative stress generation .
Molecular Docking and Structure-Activity Relationships (SAR)
Docking studies using COX-II (PDB: 1CX2) highlight critical interactions:
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The dichlorophenyl group engages in van der Waals interactions with Leu352 and Val523.
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The oxazole ring’s nitrogen hydrogen-bonds with Tyr385.
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The carbamoyl group forms a water-mediated bridge to Arg120.
Table 2: Docking Scores of Analogous Compounds
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| ODZ4 | -17.15 | Tyr385, Ser339, Arg499 |
| NHC2 | -16.40 | His75, Ser339, Arg499 |
SAR trends indicate:
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Chlorine substituents at the phenyl ring enhance COX-II affinity by 1.5-fold.
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Methyl groups on the oxazole improve metabolic stability.
Future Directions
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Synthetic Optimization: Explore continuous-flow reactors to improve yield and purity.
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In Vivo Studies: Assess pharmacokinetics and ulcerogenic potential in murine models.
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Target Expansion: Investigate activity against LOX-5 or TNF-α pathways.
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